Hydrogen-Bond Topology: 2,3-Diaza vs 3,8-Diaza Arrangement
The 2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one scaffold places the two nitrogen atoms in a 1,2-relationship within the six-membered ring (pyridazinone-like), generating a single H-bond donor (NH) and two H-bond acceptors (C=O and N) [1]. In contrast, the more widely studied 3,8-diazabicyclo[4.2.0]octane scaffold positions nitrogens at bridgehead and 3-position, yielding two H-bond donors (both NH) and two H-bond acceptors with a different spatial vector orientation [2]. This regiochemical difference has been shown to be a critical determinant of receptor subtype selectivity in nicotinic acetylcholine receptor agonist QSAR models, where small changes in nitrogen placement produced >10-fold shifts in α4β2 vs α3β4 potency ratios [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and spatial arrangement |
|---|---|
| Target Compound Data | 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one: 1 HBD (NH), 2 HBA (C=O, N=N); TPSA = 41.5 Ų [1] |
| Comparator Or Baseline | 3,8-Diazabicyclo[4.2.0]octane: 2 HBD (2 × NH), 2 HBA; TPSA ≈ 24.1 Ų (estimated by fragment addition) [2] |
| Quantified Difference | ΔTPSA ≈ 17.4 Ų; 1 fewer HBD and altered HBA geometry for the target compound |
| Conditions | Computed physicochemical descriptors (PubChem, Cactvs 3.4.8.18) vs literature QSAR dataset |
Why This Matters
The different HBD/HBA count and TPSA alter passive permeability and target interaction fingerprints; procurement of the correct regioisomer is essential for structure–activity relationship (SAR) integrity.
- [1] PubChem. 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one. Compound Summary CID 126847339. National Center for Biotechnology Information (2025). View Source
- [2] Kim, E.-A.; Jung, K.-C.; Sohn, U.-D.; Im, C.-U. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean J. Physiol. Pharmacol. 2009, 13 (1), 55–59. DOI: 10.4196/kjpp.2009.13.1.55. View Source
